molecular formula C24H26O5 B11151791 methyl {7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11151791
M. Wt: 394.5 g/mol
InChI Key: FZXIFRLPTYRAGO-UHFFFAOYSA-N
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Description

Methyl {7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core, a tert-butylbenzyl group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

    Introduction of the tert-Butylbenzyl Group: The tert-butylbenzyl group can be introduced via an etherification reaction. This involves reacting the chromen-2-one derivative with 4-tert-butylbenzyl chloride in the presence of a base like potassium carbonate.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the chromen-2-one core using acetic anhydride and a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the tert-butylbenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl {7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl {7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Methyl {7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other chromen-2-one derivatives:

    Similar Compounds: Compounds such as coumarin, 4-methylumbelliferone, and esculetin share structural similarities.

    Uniqueness: The presence of the tert-butylbenzyl group and the acetate moiety distinguishes it from other chromen-2-one derivatives, potentially enhancing its chemical stability and biological activity.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.

Biological Activity

Methyl {7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarin derivatives, characterized by a complex structure that includes a coumarin backbone with specific substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial applications.

Chemical Structure

The molecular formula of this compound is C24H26O5. Its structure features:

  • A coumarin core (2-oxo-2H-chromen system)
  • A tert-butylbenzyl ether substituent at position 7
  • An acetate group at position 3

This unique combination of functional groups contributes to its reactivity and biological properties.

Anticancer Properties

This compound has shown significant promise in cancer research. Studies indicate that compounds derived from coumarins can exhibit:

  • Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies revealed that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Research has indicated that it can cause cell cycle arrest at specific phases, which is crucial for preventing cancer cell proliferation.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research findings suggest:

  • Bactericidal Effects : It has been tested against various bacterial strains, showing effective inhibition of growth.
  • Antifungal Activity : Preliminary studies indicate potential efficacy against fungal pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, influencing their activity.
  • Receptor Modulation : It has the potential to modulate receptor activity, impacting cellular signaling pathways.
  • Gene Expression Alteration : The compound might affect the transcription of genes associated with its biological effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell growth, apoptosis induction
AntimicrobialEffective against bacteria and fungi
Mechanism InsightsEnzyme interaction, receptor modulation

Case Study: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against human breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting strong antiproliferative effects at concentrations below 20 µM. Additionally, flow cytometry analysis confirmed an increase in apoptotic cells after treatment with the compound.

Case Study: Antimicrobial Testing

Another study evaluated the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, indicating significant antimicrobial potential.

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 2-[7-[(4-tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C24H26O5/c1-15-19-11-10-18(12-21(19)29-23(26)20(15)13-22(25)27-5)28-14-16-6-8-17(9-7-16)24(2,3)4/h6-12H,13-14H2,1-5H3

InChI Key

FZXIFRLPTYRAGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(C)(C)C)CC(=O)OC

Origin of Product

United States

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